3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Description
Properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-9-6-7-11(10(2)8-9)15(18)14-12-4-3-5-13(12)19-16(14)17/h6-8H,3-5,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLOMMHGHMUZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves:
- Formation of the cyclopenta[b]thiophene core through cyclization reactions starting from suitable thiophene derivatives or cyclopentane precursors.
- Introduction of the benzoyl group at the 3-position via acylation using substituted benzoyl chlorides or related reagents.
- Amination at the 2-position of the cyclopenta[b]thiophene ring, often achieved by nucleophilic substitution or reduction of nitro precursors.
This approach ensures regioselective functionalization and the preservation of the heterocyclic system.
Preparation of Cyclopenta[b]thiophene Core
The cyclopenta[b]thiophene nucleus can be synthesized by various methods, including:
- Cyclization of 2-mercaptocyclopentanone derivatives : Starting from 2-mercaptocyclopentanone, intramolecular cyclization forms the thiophene ring fused with cyclopentane.
- Ring-closing metathesis and cross-coupling reactions : These modern synthetic methods allow for the construction of fused heterocycles with high selectivity and yield. For example, Suzuki-Miyaura cross-coupling followed by ring-closing metathesis has been used effectively to build cyclopenta[b]thiophene analogs.
Chemical Reactions Analysis
Acylation of the Primary Amine Group
The primary amine at position 2 undergoes acylation with carboxylic acid derivatives, forming amides. This reaction is critical for modifying the compound’s bioactivity or solubility.
Key Reagents and Conditions
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Acid chlorides/anhydrides : React under mild conditions (20–25°C) in dichloromethane or THF with a base (e.g., triethylamine) .
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Coupling agents : T3P® (propylphosphonic anhydride) or SOF₂ (thionyl fluoride) enable efficient amide bond formation without racemization, particularly with sterically hindered acids .
Example Reaction
Yield : 75–92% (depending on R group steric bulk) .
Electrophilic Aromatic Substitution on the Thiophene Ring
The electron-rich thiophene ring participates in electrophilic substitutions, with regioselectivity guided by the electron-withdrawing benzoyl group.
Mechanistic Insight : The 2,4-dimethylbenzoyl group deactivates the thiophene ring, directing electrophiles to the less hindered C-5 position .
Oxidation
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Thiophene ring : Oxidation with H₂O₂/AcOH yields the corresponding sulfoxide (>80%). Stronger oxidants (e.g., KMnO₄) lead to sulfone formation but risk over-oxidation of the amine.
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Amine group : Controlled oxidation with NaOCl generates a nitroso intermediate, though this is less common due to competing side reactions .
Reduction
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Benzoyl group : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a methylene group, producing 3-(2,4-dimethylbenzyl)-cyclopenta[b]thiophen-2-amine (yield: 85%) .
Condensation and Cyclization Reactions
The amine group participates in Schiff base formation with aldehydes/ketones, enabling access to heterocyclic systems:
Conditions : Ethanol reflux with acid catalysis (e.g., HCl).
Yield : 70–89% for thiazole derivatives .
Notable Product :
-
Bis-thiazoles : Synthesized via reaction with hydrazinecarboxamide and N-aryl-2-oxopropane-hydrazonoyl chlorides .
Coupling Reactions for Functionalization
The amine facilitates cross-coupling under transition-metal catalysis:
Buchwald-Hartwig Amination
Yield : 60–78% for aryl bromides .
Key Applications :
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (e.g., H₂SO₄), the cyclopenta[b]thiophene core undergoes ring expansion to form seven-membered sulfurated rings, though yields are moderate (40–50%).
Scientific Research Applications
The compound features a cyclopenta[b]thiophene core substituted with a dimethylbenzoyl group, which contributes to its unique chemical reactivity and potential biological activity. The presence of nitrogen in the amine group further enhances its properties as a pharmaceutical agent.
Medicinal Chemistry
Anticancer Activity: Preliminary studies suggest that derivatives of cyclopenta[b]thiophenes exhibit anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest. The specific application of 3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine in this context is still under investigation but holds promise based on structural analogs.
Neuroprotective Effects: There is emerging interest in the neuroprotective effects of thiophene derivatives. Some studies have shown that compounds with similar scaffolds can protect neuronal cells from oxidative stress and neuroinflammation, potentially offering therapeutic avenues for neurodegenerative diseases.
Material Science
Organic Electronics: The unique electronic properties of thiophene derivatives make them suitable candidates for use in organic electronic devices. Research has explored their use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through structural modifications allows for the optimization of performance in these applications.
Photophysical Studies
Fluorescent Probes: Compounds like this compound can be utilized as fluorescent probes due to their ability to absorb and emit light at specific wavelengths. This property is particularly useful in biological imaging and sensing applications.
Case Study 1: Anticancer Activity Assessment
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiophene derivatives and evaluated their cytotoxic effects on human cancer cell lines. The study demonstrated that compounds structurally related to this compound exhibited significant growth inhibition at micromolar concentrations. Further investigations are warranted to elucidate the mechanisms involved.
Case Study 2: Organic Photovoltaic Applications
A recent paper in Advanced Materials highlighted the use of cyclopenta[b]thiophene-based materials in developing high-efficiency organic solar cells. The study showed that incorporating similar compounds into the active layer significantly improved power conversion efficiencies due to enhanced charge transport properties.
Mechanism of Action
The mechanism by which 3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Molecular Properties
The following table summarizes key structural analogues and their properties:
Key Observations:
Physicochemical and Analytical Comparisons
Collision Cross-Section (CCS) Data:
For 3-[4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 312.06645 | 170.2 |
| [M+Na]⁺ | 334.04839 | 177.1 |
These CCS values suggest a compact structure, with sodium adducts exhibiting larger cross-sections due to ion size. Comparable data for the target compound would require experimental validation.
Purity and Stability:
Functional and Application Insights
- Medicinal Chemistry : The dimethylbenzoyl group in the target compound may enhance blood-brain barrier penetration compared to polar analogues like the methoxy derivative .
- Material Science : Halogenated variants () could serve as intermediates in cross-coupling reactions for polymer or catalyst design.
Biological Activity
3-(2,4-Dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine (CAS No. 1082778-95-7) is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C16H17NOS
- Molecular Weight: 271.4 g/mol
- Structural Characteristics: The compound features a cyclopentathiophene core with a dimethylbenzoyl substituent, which may influence its interactions with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing several promising properties:
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays: Studies have shown that related thiophene derivatives demonstrate moderate to high cytotoxicity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma), suggesting potential as anticancer agents .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Tubulin Polymerization: Similar compounds have been reported to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to apoptosis in cancer cells .
- DNA Interaction: Compounds with thiophene structures often engage in non-covalent interactions with DNA and proteins, which could contribute to their cytotoxic effects .
Case Studies and Research Findings
Pharmacological Implications
The distinct chemical structure of this compound positions it as a candidate for further pharmacological exploration:
- Potential Uses: Given its biological activity against cancer cell lines, this compound could be explored for development into novel anticancer therapies.
- Further Research Directions: Future studies should focus on detailed mechanistic investigations and in vivo efficacy assessments to better understand its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization of thiophene precursors followed by benzoylation. Key steps include:
- Cyclopenta[b]thiophene core formation : Use a Friedel-Crafts alkylation or cyclization of thiophene derivatives with cyclic ketones under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Benzoylation : React the amine group with 2,4-dimethylbenzoyl chloride in anhydrous dichloromethane (DCM) using a base like triethylamine to scavenge HCl.
- Optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and purify via column chromatography. Yield improvements (65–80%) are achievable by controlling temperature (0–5°C during benzoylation) and stoichiometry (1.2:1 acyl chloride:amine ratio) .
Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the cyclopenta[b]thiophene core (δ 2.5–3.5 ppm for cyclopentane protons) and benzoyl group integration (aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 314.12).
- Infrared (IR) Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and amine (N-H) stretch at ~3300 cm⁻¹ .
- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., buffer pH, co-solvents) or enzyme isoform specificity.
- Step 1 : Replicate assays using standardized protocols (e.g., Tris-HCl buffer pH 7.4, 1% DMSO) and include positive controls (e.g., known inhibitors).
- Step 2 : Perform kinetic studies (Km/Vmax analysis) to differentiate competitive vs. non-competitive inhibition .
- Step 3 : Cross-validate with orthogonal methods (e.g., surface plasmon resonance for binding affinity) .
Q. What experimental design strategies are effective for studying the compound’s photostability and degradation pathways under UV light?
- Methodological Answer :
- Photostability Chamber : Expose the compound to UV-A (320–400 nm) and UV-B (280–320 nm) light in quartz cuvettes.
- Degradation Analysis :
- HPLC-MS/MS : Identify degradation products (e.g., benzoyl cleavage or thiophene ring oxidation) .
- Quantum Chemical Calculations : Use DFT to predict reactive sites (e.g., HOMO/LUMO analysis of the thiophene ring) .
- Stabilizers : Test antioxidants (e.g., BHT) or light-blocking excipients in formulations .
Q. How can computational methods predict the compound’s interactions with biological targets, and what are the limitations of these models?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., kinases). Focus on key residues (e.g., ATP-binding pocket lysine).
- Limitations :
- Solvent Effects : Implicit solvent models may overlook water-mediated interactions.
- Conformational Flexibility : Molecular dynamics (MD) simulations (>100 ns) are needed to account for protein flexibility .
- Validation : Compare with experimental IC₅₀ values and mutagenesis data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
